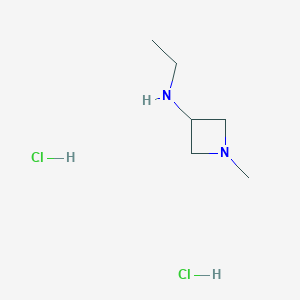

N-Ethyl-1-methylazetidin-3-amine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-Ethyl-1-methylazetidin-3-amine dihydrochloride, also known as AET or Ethyl-MEA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. AET is a synthetic analog of the neurotransmitter acetylcholine, which plays a crucial role in the nervous system's functioning.

Applications De Recherche Scientifique

Synthesis Processes

- N-Ethyl-1-methylazetidin-3-amine dihydrochloride is involved in the synthesis of various chemical compounds. For instance, it's used as a key intermediate in the preparation of premafloxacin, an antibiotic with applications in veterinary medicine. The synthesis involves a stereoselective process, including asymmetric Michael addition and stereoselective alkylation (Fleck et al., 2003).

Reactivity in Chemical Transformations

2. This compound plays a role in the transformation of heterocyclic reversible monoamine oxidase-B inactivators into irreversible inactivators. The primary amine analogues of derivatives are time-dependent but reversible inhibitors of MAO-B. It's shown that the reaction leading to irreversible enzyme adduct formation can be reversed by temperature changes, which is significant for understanding the stereoelectronic effects on enzyme adducts caused by N-methylation (Ding & Silverman, 1993).

Role in Antimicrobial and Anticancer Activities

3. N-Ethyl-1-methylazetidin-3-amine dihydrochloride derivatives have been studied for their potential in antimicrobial and anticancer activities. For example, pyrazole derivatives containing this compound show significant biological activity against breast cancer and microbes (Titi et al., 2020).

Electrochemical Applications

4. The compound is also used in electrochemical synthesis processes. An efficient electrochemical synthesis from acetylenic amines and carbon dioxide has been achieved using solutions containing this amine. This method avoids the use of toxic chemicals and catalysts, marking an advancement in eco-friendly chemical synthesis (Feroci et al., 2005).

Contribution to Pharmaceutical Research

5. In pharmaceutical research, N-Ethyl-1-methylazetidin-3-amine dihydrochloride is used for the synthesis of various pharmaceutical intermediates. It has been involved in the synthesis of N-(2′-arylaminepyrimidin4′-yl)-N,2,3-trimethyl-2H-indazol-6-amine derivatives, which exhibit notable antitumor activities (Chu De-qing, 2011).

Propriétés

IUPAC Name |

N-ethyl-1-methylazetidin-3-amine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2.2ClH/c1-3-7-6-4-8(2)5-6;;/h6-7H,3-5H2,1-2H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTCHAOIZYFWPEO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CN(C1)C.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-fluorophenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2365897.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[methyl({1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl})amino]acetamide](/img/structure/B2365899.png)

![2-(Naphthalen-2-ylsulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2365901.png)

![4-chloro-1-[6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]butan-1-one](/img/structure/B2365902.png)

![(2-chloro-1,3-thiazol-5-yl)methyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2365905.png)

![1-(2-{[1-(Ethoxycarbonyl)-3-phenylpropyl]amino}propanoyl)proline maleate](/img/structure/B2365906.png)

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxypropan-1-one](/img/structure/B2365912.png)

![2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2365914.png)

![2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N,N-dimethylacetamide hydrochloride](/img/structure/B2365916.png)